2(1H)-Pyridinone, 1-(1-benzoylethenyl)-
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Overview
Description
2(1H)-Pyridinone, 1-(1-benzoylethenyl)- is an organic compound that belongs to the class of pyridinones. Pyridinones are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a pyridinone ring substituted with a benzoylethenyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 1-(1-benzoylethenyl)- typically involves the reaction of a pyridinone derivative with a benzoylethenyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinone, 1-(1-benzoylethenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoylethenyl group to a benzyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzoylethenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides, acids, or bases can be used depending on the type of substitution reaction.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Benzyl derivatives.
Substitution: Various substituted pyridinones depending on the reagents used.
Scientific Research Applications
2(1H)-Pyridinone, 1-(1-benzoylethenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinone, 1-(1-benzoylethenyl)- depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The benzoylethenyl group may enhance its binding affinity to these targets, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
2(1H)-Pyridinone, 1-(1-methylethenyl)-: Similar structure but with a methylethenyl group instead of a benzoylethenyl group.
3(2H)-Pyridazinone, 6-(1-benzoylethenyl)-2-(1-methylethyl)-: Another pyridinone derivative with different substituents.
Uniqueness
2(1H)-Pyridinone, 1-(1-benzoylethenyl)- is unique due to the presence of the benzoylethenyl group, which may impart distinct chemical and biological properties compared to other pyridinone derivatives. This uniqueness can be leveraged in various applications, making it a valuable compound in research and industry.
Properties
CAS No. |
108664-23-9 |
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Molecular Formula |
C14H11NO2 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
1-(3-oxo-3-phenylprop-1-en-2-yl)pyridin-2-one |
InChI |
InChI=1S/C14H11NO2/c1-11(15-10-6-5-9-13(15)16)14(17)12-7-3-2-4-8-12/h2-10H,1H2 |
InChI Key |
LDNZAPNVHAYNIT-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C(=O)C1=CC=CC=C1)N2C=CC=CC2=O |
Origin of Product |
United States |
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